5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE
Overview
Description
5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones and pyrazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE typically involves the condensation of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with thiazolidine-2,4-dione in the presence of a base such as piperidine in ethanol . The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promise as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms :
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits fungal cell membrane function.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of topoisomerase enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazol-4-yl derivatives: Known for their cytotoxic and antimicrobial activities.
Thiazolidine-2,4-dione derivatives: Exhibit a wide range of biological activities, including antihyperglycemic and anti-inflammatory effects.
Uniqueness
5-[(Z)-1-(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLAN-4-ONE is unique due to its combined structural features of pyrazole and thiazolidinone rings, which contribute to its diverse pharmacological activities. This dual functionality makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
(5Z)-5-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S2/c1-11(24)22-10-13(15(21-22)12-5-3-2-4-6-12)9-14-16(25)23(17(19)27-14)18-20-7-8-26-18/h2-10,19H,1H3/b14-9-,19-17? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDRYUSJFCZCBI-CWRJJJRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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